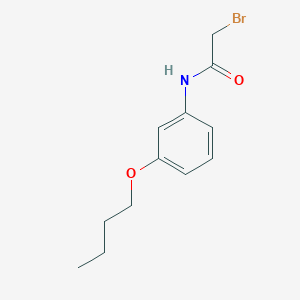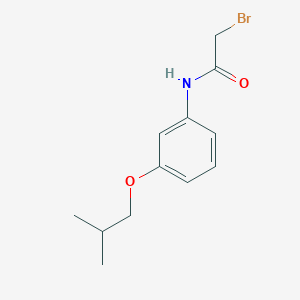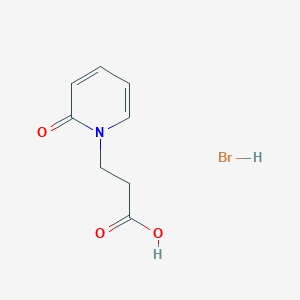
N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide
Vue d'ensemble
Description
N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide: is an organic compound that features a complex structure with both amine and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The general steps include:
Preparation of 3-Amino-2-methylphenylamine: This can be synthesized through the nitration of 2-methylphenylamine followed by reduction.
Preparation of 3-Methylphenoxybutanoic acid: This involves the etherification of 3-methylphenol with butanoic acid.
Coupling Reaction: The final step involves the coupling of 3-Amino-2-methylphenylamine with 3-Methylphenoxybutanoic acid using coupling agents like carbodiimides under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid under controlled temperatures.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide
- N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide
- N-(3-Amino-2-methylphenyl)-2-(3-ethylphenoxy)-butanamide
Uniqueness
N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(3-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-17(22-14-8-5-7-12(2)11-14)18(21)20-16-10-6-9-15(19)13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXOJBGJSUVLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1C)N)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenylpropyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389821.png)
![2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389822.png)

![2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide](/img/structure/B1389824.png)
![2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1389825.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1389826.png)
![2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389828.png)


![2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389834.png)
![Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389835.png)
![4-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389838.png)

![Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1389843.png)
